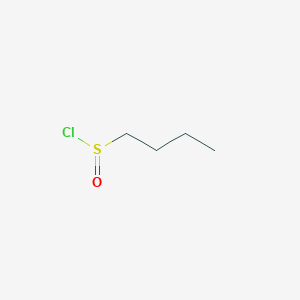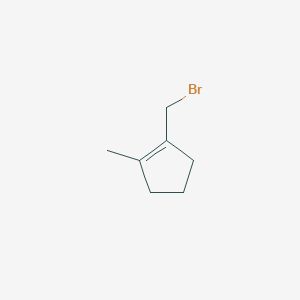
1-(bromomethyl)-2-methylcyclopent-1-ene
Vue d'ensemble
Description
1-(Bromomethyl)-2-methylcyclopent-1-ene, also known as BMMC, is a synthetic organic compound used in a variety of scientific and industrial applications. BMMC is a derivative of cyclopentene, a five-membered ring compound. BMMC is a colorless liquid at room temperature and is relatively stable. BMMC is a versatile compound that has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
1-(bromomethyl)-2-methylcyclopent-1-ene has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers and other materials. 1-(bromomethyl)-2-methylcyclopent-1-ene has also been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-2-methylcyclopent-1-ene is not fully understood. However, it is believed that 1-(bromomethyl)-2-methylcyclopent-1-ene acts as an alkylating agent, meaning it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new molecules or the alteration of existing molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is also believed to be involved in the formation of reactive oxygen species, which can lead to cellular damage and other physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-2-methylcyclopent-1-ene are not fully understood. However, it is believed that 1-(bromomethyl)-2-methylcyclopent-1-ene can act as an alkylating agent, meaning it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new molecules or the alteration of existing molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is also believed to be involved in the formation of reactive oxygen species, which can lead to cellular damage and other physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(bromomethyl)-2-methylcyclopent-1-ene in laboratory experiments include its versatility and its stability. 1-(bromomethyl)-2-methylcyclopent-1-ene is a versatile compound that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also relatively stable, making it suitable for use in laboratory experiments.
The limitations of using 1-(bromomethyl)-2-methylcyclopent-1-ene in laboratory experiments include its potential toxicity and its potential to react with other molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is toxic when ingested, and it can react with other molecules to form covalent bonds, leading to the formation of new molecules or the alteration of existing molecules.
Orientations Futures
The future directions for the use of 1-(bromomethyl)-2-methylcyclopent-1-ene in scientific research include the study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new compounds. Additionally, further research is needed to determine the most effective methods of synthesizing 1-(bromomethyl)-2-methylcyclopent-1-ene and to develop new methods of synthesizing 1-(bromomethyl)-2-methylcyclopent-1-ene. Additionally, further research is needed to determine the potential toxicity of 1-(bromomethyl)-2-methylcyclopent-1-ene and to develop methods to reduce its potential toxicity. Finally, further research is needed to explore the potential applications of 1-(bromomethyl)-2-methylcyclopent-1-ene in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals.
Méthodes De Synthèse
1-(bromomethyl)-2-methylcyclopent-1-ene can be synthesized using several methods. The most common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The reaction produces a cyclopentene derivative, which can then be brominated to form 1-(bromomethyl)-2-methylcyclopent-1-ene. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of organoboron reagents.
Propriétés
IUPAC Name |
1-(bromomethyl)-2-methylcyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDLYDGPILRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450815 | |
| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-methylcyclopentene | |
CAS RN |
99439-91-5 | |
| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)

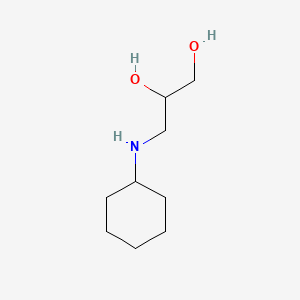

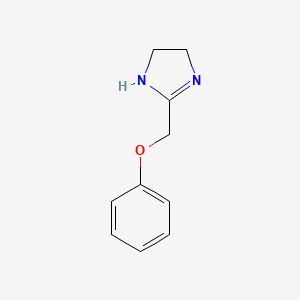
![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)
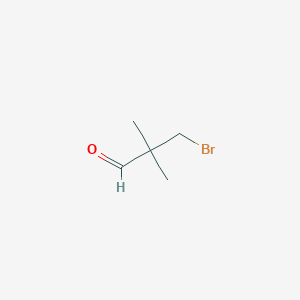


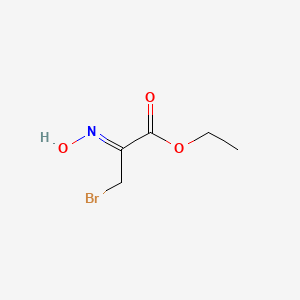

![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
